![molecular formula C24H21N3O5S3 B2563432 6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 920426-92-2](/img/structure/B2563432.png)
6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C24H21N3O5S3 and its molecular weight is 527.63. The purity is usually 95%.
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Scientific Research Applications
- Antioxidant Activity : Thiazole derivatives have been explored as antioxidants, protecting cells from oxidative stress and associated diseases .
- Analgesic and Anti-Inflammatory Properties : These compounds exhibit analgesic and anti-inflammatory effects, making them promising candidates for pain management and inflammation-related conditions .
- Antimicrobial and Antifungal Activity : Thiazoles, including our compound, have demonstrated antimicrobial and antifungal properties. They could serve as novel agents against infectious diseases .
- Antiviral Activity : Some thiazole derivatives exhibit antiviral effects, which could be valuable in combating viral infections .
- Neuroprotective Potential : Thiazoles may play a role in protecting nerve cells and preventing neurodegenerative disorders .
- Antitumor and Cytotoxic Effects : Our compound has been investigated for its potential as an antitumor agent, showing cytotoxic activity against cancer cells .
Other Fields
Let’s explore additional applications:
- Vitamin B1 (Thiamine) : Interestingly, the thiazole ring is naturally found in vitamin B1 (thiamine). Thiamine plays a crucial role in energy metabolism and nervous system function .
- Antihypertensive Agents : Some thiazole derivatives exhibit antihypertensive activity, potentially aiding in managing high blood pressure .
- Hypnotics and Sedatives : Thiazoles have been investigated for their hypnotic effects, influencing sleep patterns .
- Bacterial DNA Gyrase B Inhibitors : Our compound may interfere with bacterial DNA gyrase B, a potential target for antibacterial drugs .
Mechanism of Action
Target of action
Thiazoles and benzothiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of action
The mode of action of thiazole and benzothiazole derivatives often involves interactions with biological targets, leading to changes in cellular processes. For example, some thiazole derivatives have been found to inhibit COX-2, a key enzyme involved in inflammation .
Biochemical pathways
Thiazole and benzothiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, and neuroprotective effects .
Pharmacokinetics
The ADME properties of thiazole and benzothiazole derivatives can vary widely depending on their structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of action
The molecular and cellular effects of thiazole and benzothiazole derivatives can include changes in enzyme activity, modulation of signaling pathways, and alterations in cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole and benzothiazole derivatives .
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[5-(1,3-benzothiazol-2-yl)thiophene-2-carbonyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S3/c1-3-32-24(30)27-11-10-13-18(12-27)35-22(19(13)23(29)31-2)26-20(28)16-8-9-17(33-16)21-25-14-6-4-5-7-15(14)34-21/h4-9H,3,10-12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFUCISRSASQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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